molecular formula C19H23NO4 B568716 rac 4'-Hydroxy Reboxetine CAS No. 252570-34-6

rac 4'-Hydroxy Reboxetine

Cat. No. B568716
CAS RN: 252570-34-6
M. Wt: 329.396
InChI Key: KWIARTUNLAUWCQ-RTBURBONSA-N
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Description

“rac 4’-Hydroxy Reboxetine” is a biochemical used for proteomics research . It has a molecular formula of C19H18D5NO4 and a molecular weight of 334.42 .


Physical And Chemical Properties Analysis

“rac 4’-Hydroxy Reboxetine” has a molecular weight of 334.42 and a molecular formula of C19H18D5NO4 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

While specific information on the mechanism of action for “rac 4’-Hydroxy Reboxetine” was not found, it’s worth noting that Reboxetine, a related compound, is a selective inhibitor of noradrenaline reuptake .

Future Directions

The future directions of “rac 4’-Hydroxy Reboxetine” are not clear from the search results. It’s currently used for proteomics research , but further studies and developments could potentially expand its applications.

properties

IUPAC Name

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIARTUNLAUWCQ-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252570-34-6
Record name Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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